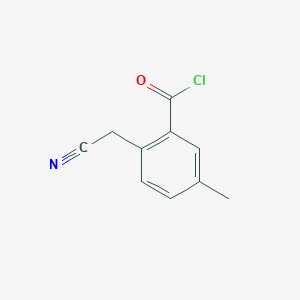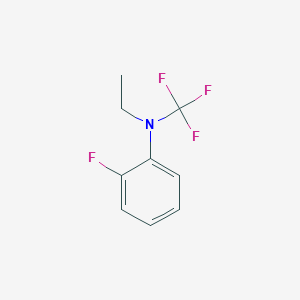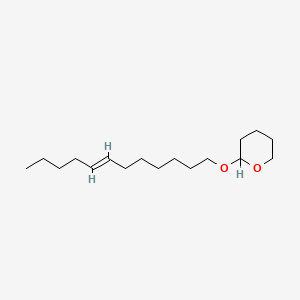
2-(Cyanomethyl)-5-methylbenzoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Cyanomethyl)-5-methylbenzoyl chloride is an organic compound with the molecular formula C10H8ClNO It is a derivative of benzoyl chloride, featuring a cyanomethyl group and a methyl group attached to the benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-5-methylbenzoyl chloride typically involves the chlorination of 2-(Cyanomethyl)-5-methylbenzoic acid. This reaction is carried out using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 as chlorinating agents. The reaction is usually performed under reflux conditions to ensure complete conversion of the carboxylic acid to the corresponding acid chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining product purity and minimizing waste.
Análisis De Reacciones Químicas
Types of Reactions
2-(Cyanomethyl)-5-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzoyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of amides, esters, or thioesters, respectively.
Hydrolysis: In the presence of water or aqueous bases, the compound can hydrolyze to form 2-(Cyanomethyl)-5-methylbenzoic acid.
Condensation Reactions: The compound can participate in condensation reactions with other carbonyl compounds to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols are commonly used. The reactions are typically carried out in the presence of a base (e.g., triethylamine) to neutralize the hydrochloric acid formed.
Hydrolysis: Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) solutions are used to hydrolyze the compound.
Condensation Reactions: Catalysts such as acids or bases may be employed to facilitate the condensation reactions.
Major Products Formed
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
Thioesters: Formed by reaction with thiols.
2-(Cyanomethyl)-5-methylbenzoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
2-(Cyanomethyl)-5-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules, such as proteins and peptides, through acylation reactions.
Medicine: It serves as a building block for the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-(Cyanomethyl)-5-methylbenzoyl chloride primarily involves its reactivity as an acylating agent. The compound can react with nucleophiles, such as amines, alcohols, and thiols, to form covalent bonds. This reactivity is due to the electrophilic nature of the carbonyl carbon in the benzoyl chloride group, which is susceptible to nucleophilic attack.
Comparación Con Compuestos Similares
Similar Compounds
Benzoyl Chloride: Lacks the cyanomethyl and methyl groups, making it less versatile in certain synthetic applications.
2-(Cyanomethyl)benzoyl Chloride: Similar structure but without the methyl group, which can affect its reactivity and applications.
5-Methylbenzoyl Chloride: Lacks the cyanomethyl group, limiting its use in certain reactions.
Uniqueness
2-(Cyanomethyl)-5-methylbenzoyl chloride is unique due to the presence of both the cyanomethyl and methyl groups, which enhance its reactivity and versatility in synthetic applications
Propiedades
Número CAS |
24633-70-3 |
|---|---|
Fórmula molecular |
C10H8ClNO |
Peso molecular |
193.63 g/mol |
Nombre IUPAC |
2-(cyanomethyl)-5-methylbenzoyl chloride |
InChI |
InChI=1S/C10H8ClNO/c1-7-2-3-8(4-5-12)9(6-7)10(11)13/h2-3,6H,4H2,1H3 |
Clave InChI |
WLVRCMPKKRGSCB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)CC#N)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2-Aminoacetyl)-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13945571.png)

![Morpholine, 2-[(2-ethoxyphenyl)methoxy]-](/img/structure/B13945580.png)









![3-{1-[2-(4-Aminophenyl)ethyl]-3-propylpyrrolidin-3-yl}phenol](/img/structure/B13945648.png)

